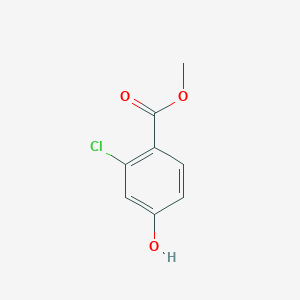

Methyl 2-chloro-4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZFMXJQJZUATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542278 | |

| Record name | Methyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104253-44-3 | |

| Record name | Methyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-hydroxy-benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry

Synthetic Routes and Pathways

The principal routes for synthesizing Methyl 2-chloro-4-hydroxybenzoate are direct esterification of the parent acid and electrophilic halogenation of a suitable benzoate (B1203000) precursor.

Direct esterification, specifically the Fischer esterification, is a common and straightforward method for producing this compound. This acid-catalyzed reaction involves heating the corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid, with methanol (B129727). acs.orgrsc.org To drive the reversible reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and the water produced during the reaction is often removed. rsc.org

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). acs.orgbrandeis.edu The reaction is generally conducted under reflux conditions. brandeis.edu While transesterification is a theoretically possible method, involving the reaction of another ester with methanol in the presence of an acid or base catalyst, direct esterification from the carboxylic acid is more commonly documented for this type of compound.

The synthesis can also be approached by introducing the chlorine atom onto a pre-existing methyl benzoate structure. Starting with Methyl 4-hydroxybenzoate (B8730719) (also known as methylparaben), the target compound can be formed via electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para-position is blocked by the ester group, electrophilic attack is directed to the ortho-positions (C2 and C6).

Selective chlorination at the C2 position can be achieved using specific reagents and catalysts. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a bulky amine catalyst like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) has been shown to favor ortho-selective chlorination of phenols. rsc.orgbrandeis.edu This method can be applied to Methyl 4-hydroxybenzoate to introduce the chlorine atom specifically at the position adjacent to the ester group.

The synthesis of this compound is often accomplished by starting with closely related molecules and performing one or two key reaction steps.

Synthesis from Related Benzoates and Benzoic Acids

Starting materials: 2-chloro-4-hydroxybenzoic acid

This is the most direct route, employing Fischer esterification. The reaction involves treating 2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. prepchem.com A similar procedure for an analogous compound involves refluxing the acid with the alcohol and a catalytic amount of p-toluenesulfonic acid in toluene, with azeotropic removal of water using a Dean-Stark apparatus. prepchem.com

Reaction Scheme: Esterification of 2-chloro-4-hydroxybenzoic acid

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| 2-chloro-4-hydroxybenzoic acid | Methanol | H₂SO₄ or p-TsOH | Excess Methanol or Toluene | Reflux | This compound |

Starting materials: Methyl 4-hydroxybenzoate

This pathway involves the regioselective chlorination of Methyl 4-hydroxybenzoate. The hydroxyl group directs the incoming electrophile (chlorine) to the ortho position. Using sulfuryl chloride as the chlorinating agent with a suitable catalyst can achieve this transformation. Research on the chlorination of phenols suggests that using hindered amine catalysts promotes ortho-chlorination. rsc.orgbrandeis.edu

Reaction Scheme: Chlorination of Methyl 4-hydroxybenzoate

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| Methyl 4-hydroxybenzoate | Sulfuryl chloride (SO₂Cl₂) | 2,2,6,6-Tetramethylpiperidine (TMP) | Aromatic Solvents | Varies (Ortho-selectivity can increase with temperature) | This compound |

Starting materials: Methyl 2-fluoro-4-hydroxybenzoate as precursor

The synthesis from Methyl 2-fluoro-4-hydroxybenzoate would require a halogen exchange (Halex) reaction to replace the fluorine atom with a chlorine atom. Such reactions are known in organic synthesis but can be challenging and require specific conditions, often involving a source of chloride ions and sometimes a phase-transfer catalyst. There is limited specific documentation for this particular transformation, suggesting it is a less common or potentially more complex synthetic route compared to direct esterification or chlorination.

Multi-step Synthetic Strategies for Complex Molecules

The utility of this compound is prominently demonstrated in its application as a starting material or key intermediate in multi-step synthetic pathways. These strategies are designed to construct larger, more complex molecules with precise functionalities and stereochemistry.

Intermediate in Lenvatinib synthesis

This compound is a crucial starting material in the synthesis of Lenvatinib, a medication used for the treatment of certain types of cancer. google.comgoogle.com In a key step, it undergoes a substitution reaction with 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183). google.com This reaction forms the ether linkage that is a core structural feature of the Lenvatinib molecule. The process involves reacting this compound under basic conditions to yield 4-[3-chloro-4-methoxycarbonyl phenoxy]-7-methoxy-6-quinoline formamide. google.com This intermediate is then subjected to further reactions, including hydrolysis and an amidation reaction with cyclopropylamine, to ultimately produce Lenvatinib. google.com

Role in Schiff base synthesis

While direct synthesis of Schiff bases from this compound is not extensively documented in the provided context, the fundamental components of this compound are relevant to Schiff base formation. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov The phenolic hydroxyl group and the ester group in this compound could potentially be modified to introduce an amine or aldehyde functionality, thereby enabling its participation in Schiff base synthesis. For instance, the hydroxyl group could be converted to an amino group, or the ester could be reduced to an alcohol and then oxidized to an aldehyde. These transformations would render the molecule suitable for reaction with a primary amine or a carbonyl compound, respectively, to form a Schiff base. nih.govnih.gov

Preparation of 4-(3-chloro-4-methoxycarbonylphenoxy)-7-methoxy-6-quinolinecarboxamide

The synthesis of 4-(3-chloro-4-methoxycarbonylphenoxy)-7-methoxy-6-quinolinecarboxamide is a pivotal step in the production of Lenvatinib, directly utilizing this compound. google.com This reaction involves a nucleophilic aromatic substitution where the hydroxyl group of this compound displaces the chlorine atom on 4-chloro-7-methoxyquinoline-6-carboxamide. google.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, sodium hydroxide (B78521), or potassium hydroxide, which deprotonates the phenolic hydroxyl group, making it a more potent nucleophile. google.com The resulting product, 4-(3-chloro-4-methoxycarbonylphenoxy)-7-methoxy-6-quinolinecarboxamide, contains the core ether linkage essential for the final drug molecule. google.com

Preparation of 4-amino-5-halogenobenzofuran-7-carboxylic acid intermediates

This compound can serve as a precursor for the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid intermediates. A patented method describes a process starting with a para-protected amino-ortho-hydroxybenzoic acid or its ester. google.com This starting material undergoes a halogenation reaction, followed by a coupling reaction with a trialkylsilylacetylene. google.com Subsequent deprotection and/or hydrolysis yields the desired 4-amino-5-halogenobenzofuran-7-carboxylic acid. google.com While the specific use of this compound is not explicitly detailed as the initial starting material in the provided information, its structural similarity to the required precursor suggests its potential applicability after appropriate functional group manipulations.

Reaction Conditions and Optimization

The efficiency and outcome of synthetic reactions involving this compound are highly dependent on the specific reaction conditions employed. Optimization of these parameters is crucial for maximizing yield and purity of the desired products.

Catalyst Systems and Their Influence

The synthesis of this compound, primarily through the esterification of 2-chloro-4-hydroxybenzoic acid with methanol, is significantly influenced by the choice of catalyst. Both homogeneous and heterogeneous catalyst systems are employed to accelerate this typically slow reaction.

Strong mineral acids, such as sulfuric acid (H₂SO₄), are common homogeneous catalysts for the esterification of hydroxybenzoic acids. google.comguidechem.com Their catalytic action proceeds via the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. researchgate.net P-toluenesulfonic acid is another effective homogeneous catalyst for the esterification of benzoic acid derivatives. dnu.dp.ua

Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. Solid acid catalysts, including ion-exchange resins like Dowex 50W-X8, have demonstrated efficacy in the esterification of hydroxybenzoic acids. acs.org Other solid acid catalysts, such as sulfated zirconia (ZrO₂/SO₄²⁻) and sulfated titania (TiO₂/SO₄²⁻), are also utilized for esterification reactions. researchgate.net In some synthetic routes, particularly those involving chlorination of a precursor, catalysts like iron powder or initiation via UV light can be employed. researchgate.netresearchgate.net The choice of catalyst system not only affects the reaction rate but also the product yield and purity, with heterogeneous systems often offering a cleaner product profile due to reduced side reactions and easier work-up procedures.

Temperature and Pressure Dependencies

The rate of formation of this compound is highly dependent on the reaction temperature. Esterification reactions are typically conducted at elevated temperatures to increase the reaction rate. Common laboratory procedures involve heating the reaction mixture to reflux, with the specific temperature being determined by the boiling point of the solvent, which is often an excess of the alcohol reactant (methanol in this case). google.comguidechem.com

Specific temperature ranges have been reported for related syntheses. For instance, the chlorination of a methyl benzoate precursor can be carried out at temperatures ranging from 70°C to 140°C. researchgate.net Another example shows a chlorination step at 85-95°C followed by an oxidation step at a significantly higher temperature of 175-195°C. researchgate.net The synthesis of related hydroxybenzoic acid derivatives has been reported at temperatures between 20°C and 100°C, with an optimal range of 50-90°C. uobaghdad.edu.iq Microwave-assisted synthesis has also been employed for the esterification of substituted benzoic acids, with optimal conditions found at 130°C. researchgate.net

Most synthetic preparations of this compound and related compounds are conducted at atmospheric pressure. The use of elevated pressure is generally not required for the liquid-phase esterification or chlorination reactions described.

Table 1: Temperature Conditions for Related Syntheses

| Reaction Type | Temperature Range (°C) | Pressure | Source(s) |

|---|---|---|---|

| Esterification | Reflux | Atmospheric | google.comguidechem.com |

| Chlorination | 70 - 140 | Atmospheric | researchgate.net |

| Chlorination | 85 - 95 | Atmospheric | researchgate.net |

| Oxidation | 175 - 195 | Atmospheric | researchgate.net |

| Carboxylation | 20 - 100 | Atmospheric | uobaghdad.edu.iq |

| Microwave Esterification | 130 | Sealed Vessel | researchgate.net |

Molar Ratios of Reactants and Bases

The stoichiometry of the reactants plays a crucial role in maximizing the yield of this compound. In Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol is a reversible process. To shift the equilibrium towards the product side, an excess of one of the reactants, typically the less expensive one (methanol), is used. For the synthesis of methyl p-hydroxybenzoate, a molar ratio of 1:3 of p-hydroxybenzoic acid to methanol resulted in a significantly higher yield (86%) compared to a 1:1 ratio (40.2%). google.com In the synthesis of a similar ester, (S)-2-methylbutyl 2-chloro-4-hydroxybenzoate, a slight excess of the alcohol (1.2 equivalents) was used relative to the carboxylic acid. researchgate.net

In some synthetic variations that may involve the use of a base, the molar ratio of the base to the reactants is also a critical parameter. For instance, in a reaction involving a halogenated derivative and a hydroxybenzoic acid, a non-quaternizable tertiary amine can be used as a base in a 1:1:1 molar ratio with the acid and the halogenated compound. google.com

Purification and Isolation Techniques

Following the synthesis, a multi-step purification and isolation process is necessary to obtain pure this compound. The initial step often involves the removal of the excess solvent or reactant, such as methanol, which can be achieved through vacuum evaporation. acs.org

The crude product is then typically subjected to a series of washing steps. An aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, is used to neutralize and remove any unreacted acidic starting material (2-chloro-4-hydroxybenzoic acid) and the acid catalyst. researchgate.netresearchgate.netacs.org This is followed by washing with water to remove any remaining base and water-soluble impurities. A final wash with a saturated sodium chloride solution (brine) can be performed to reduce the solubility of the organic product in the aqueous phase and aid in separation. researchgate.net

After the washing steps, the organic phase containing the product is dried using an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water. researchgate.netresearchgate.net The drying agent is then removed by filtration. The final purification step is often recrystallization from a suitable solvent, such as n-hexane, to obtain the product as a solid with high purity. researchgate.net The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.

Mechanistic Investigations of Synthesis

Proposed Reaction Mechanisms

The primary route for the synthesis of this compound is the acid-catalyzed esterification of 2-chloro-4-hydroxybenzoic acid with methanol, commonly known as the Fischer-Speier esterification. The generally accepted mechanism for this reaction involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of the carbonyl group of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid.

Elimination of Water : The protonated hydroxyl group leaves as a molecule of water, and the tetrahedral intermediate collapses, reforming the carbonyl group.

Deprotonation : The protonated carbonyl group of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. researchgate.net

An alternative mechanism can be considered in syntheses where a deprotonating agent is used. For instance, in the presence of a strong base, the phenolic hydroxyl group could be deprotonated to form a phenoxide. However, for esterification at the carboxylic acid group, the acid-catalyzed pathway is the most relevant.

Kinetic Studies of Formation Reactions

While specific kinetic studies on the formation of this compound are not extensively reported, the kinetics of the acid-catalyzed esterification of benzoic acid and its substituted derivatives have been investigated and provide valuable insights. These studies generally indicate that the reaction follows first-order kinetics with respect to the carboxylic acid. dnu.dp.ua

The rate of esterification is influenced by the electronic and steric effects of the substituents on the benzoic acid ring. For dimethyl-substituted benzoic acids, it has been observed that substituents in the ortho position to the carboxyl group significantly decrease the reaction rate due to steric hindrance. nih.gov Conversely, a study on substituted benzoic acids suggested that bulky halogen substituents can be more reactive. mdpi.com

The activation energy (Ea) for the forward reaction of the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, has been determined to be 58.40 kJ/mol. dnu.dp.ua For the esterification of acetic acid with 1-methoxy-2-propanol (B31579) over an ion-exchange resin, the apparent activation energy was found to be 62.0 ± 0.2 kJ/mol. These values provide an approximation of the energy barrier that needs to be overcome for the esterification of substituted benzoic acids.

Table 2: Activation Energies for Related Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Source(s) |

|---|---|---|---|---|

| Benzoic Acid | 1-Butanol | p-Toluenesulfonic acid | 58.40 | dnu.dp.ua |

| Acetic Acid | 1-Methoxy-2-propanol | Amberlyst-35 | 62.0 ± 0.2 | |

| Myristic Acid | Isopropanol | p-Toluenesulfonic acid | Not specified | researchgate.net |

| Oleic Acid | Methanol | γ-Al₂O₃ | 83.9 (reversible step) | mdpi.com |

Role of Intermediates in Reaction Pathways

The synthesis of this compound is a multi-step process that relies on the formation and transformation of key chemical intermediates. The primary pathway involves two main transformations: the electrophilic chlorination of a benzoic acid derivative followed by the esterification of the resulting chlorinated acid. The central intermediate in this synthetic sequence is 2-chloro-4-hydroxybenzoic acid.

Step 1: Electrophilic Aromatic Substitution (Chlorination)

The synthesis typically begins with 4-hydroxybenzoic acid as the starting material. The hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring direct the position of the incoming chlorine atom. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. Due to the powerful activating effect of the hydroxyl group, electrophilic substitution is directed to the positions ortho and para to it. Since the para position is already occupied by the carboxyl group, the incoming electrophile (chlorine) is directed to one of the ortho positions.

The reaction proceeds via the formation of a sigma complex, also known as an arenium ion intermediate. In this step, a chlorinating agent, such as chlorine (Cl₂) in the presence of a Lewis acid catalyst or sulfuryl chloride (SO₂Cl₂), generates a highly electrophilic chlorine species. This electrophile attacks the electron-rich benzene (B151609) ring of 4-hydroxybenzoic acid, preferentially at the carbon atom ortho to the hydroxyl group. This attack temporarily disrupts the aromaticity of the ring and forms the resonance-stabilized sigma complex. The subsequent loss of a proton (H⁺) from the same carbon atom restores the aromaticity of the ring, resulting in the formation of the key intermediate, 2-chloro-4-hydroxybenzoic acid . nih.govvaia.com

Step 2: Fischer-Speier Esterification

Once the intermediate 2-chloro-4-hydroxybenzoic acid is synthesized and purified, it undergoes esterification to yield the final product, this compound. A common and efficient method for this transformation is the Fischer-Speier esterification. iajpr.commasterorganicchemistry.com

This reaction involves treating the carboxylic acid intermediate with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction mechanism proceeds through several key intermediates:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon significantly more electrophilic. youtube.comlibretexts.org

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester intermediate.

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final product, this compound, and regenerate the acid catalyst. youtube.com

The equilibrium of the Fischer esterification is driven towards the product side by using a large excess of the alcohol (methanol) and/or by removing the water that is formed during the reaction. masterorganicchemistry.com

The table below summarizes the key intermediates and their roles in the synthesis of this compound.

Interactive Data Table: Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Pathway | Preceding Step | Subsequent Step |

| Sigma Complex (Arenium Ion) | Resonance-stabilized carbocation | Transient intermediate in electrophilic chlorination | Attack of electrophilic chlorine on 4-hydroxybenzoic acid | Deprotonation to form 2-chloro-4-hydroxybenzoic acid |

| 2-Chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | Stable, isolable intermediate | Electrophilic chlorination of 4-hydroxybenzoic acid | Fischer-Speier esterification with methanol |

| Protonated Carboxylic Acid | Intermediate with a protonated carbonyl group | Activated intermediate in Fischer esterification | Protonation of 2-chloro-4-hydroxybenzoic acid by an acid catalyst | Nucleophilic attack by methanol |

| Tetrahedral Intermediate | Intermediate with a tetrahedral carbon at the former carbonyl position | Key intermediate in the addition-elimination mechanism of esterification | Nucleophilic attack by methanol on the protonated carboxylic acid | Proton transfer and elimination of water |

| Protonated Ester | Final product with a protonated carbonyl oxygen | Immediate precursor to the final product | Elimination of water from the tetrahedral intermediate | Deprotonation to yield this compound |

Chemical Reactivity and Derivatization

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key site for modifications such as etherification and esterification, providing a convenient handle to introduce various substituents.

The hydroxyl group of methyl 2-chloro-4-hydroxybenzoate can be readily converted to an ether through O-alkylation. This reaction typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkylating agent.

Commonly used bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), while the alkylating agent can be an alkyl halide or a sulfonate ester. The choice of solvent and reaction conditions can influence the efficiency of the reaction. For instance, solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently employed. nih.govgoogle.comgoogleapis.com

A specific example is the reaction of this compound with 3-fluoropropyl p-toluenesulfonate in the presence of cesium carbonate in DMF at 60°C to yield the corresponding ether. googleapis.com Another documented etherification involves reacting this compound with bromocyclopropane (B120050) and cesium carbonate in dimethylacetamide (DMA) at 155°C. nih.gov Similarly, reaction with 3-bromooxetane (B1285879) in the presence of cesium carbonate in DMSO at 105°C has been reported to produce the oxetanyl ether derivative. nih.gov

In the synthesis of the pharmaceutical drug Lenvatinib, the phenolic hydroxyl group of this compound is reacted with 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) in the presence of a base like potassium carbonate in a solvent such as DMSO. google.com This Williamson ether synthesis is a crucial step in forming the core structure of the drug.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Reference |

| 3-Fluoropropyl p-toluenesulfonate | Cs₂CO₃ | DMF | 60 | Methyl 2-chloro-4-(3-fluoropropoxy)benzoate | googleapis.com |

| Bromocyclopropane | Cs₂CO₃ | DMA | 155 | Methyl 2-chloro-4-cyclopropoxybenzoate | nih.gov |

| 3-Bromooxetane | Cs₂CO₃ | DMSO | 105 | Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate | nih.gov |

| 4-chloro-7-methoxyquinoline-6-carboxamide | K₂CO₃ | DMSO | Reflux | 4-(3-chloro-4-(methoxycarbonyl)phenoxy)-7-methoxyquinoline-6-carboxamide | google.com |

While less common than etherification for this specific molecule in the provided context, the phenolic hydroxyl group can, in principle, undergo esterification to form a carbonate or other ester derivatives. A related transformation involves the protection of the hydroxyl group. For instance, the hydroxyl group can be protected with a triisopropylsilyl (TIPS) group by reacting this compound with triisopropylsilyl trifluoromethanesulfonate (B1224126) in the presence of 2,6-lutidine. google.com Another example of protecting the hydroxyl group is its reaction with 3,4-dihydro-2H-pyran in the presence of pyridinium (B92312) p-toluenesulfonate (PPTS) to form a tetrahydropyranyl (THP) ether, which serves as a protecting group. google.com

Reactions at the Ester Group

The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed. google.com This typically involves treating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like methanol (B129727), ethanol (B145695), or a mixture with water. google.comgoogle.com The reaction proceeds through the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the carboxylic acid.

For example, the hydrolysis of the ester can be achieved using sodium hydroxide in a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov In the synthesis of Lenvatinib, the intermediate 4-(3-chloro-4-(methoxycarbonyl)phenoxy)-7-methoxyquinoline-6-carboxamide undergoes alkaline hydrolysis to yield 4-(3-chloro-4-carboxyphenoxy)-7-methoxyquinoline-6-carboxamide. google.com

| Reagents | Solvent | Condition | Product | Reference |

| NaOH | THF/H₂O | 25°C | 2-Chloro-4-hydroxybenzoic acid | nih.gov |

| NaOH or KOH | Methanol or Ethanol | - | 2-Chloro-4-hydroxybenzoic acid | google.comgoogle.com |

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a potential reaction for this compound. While specific examples of transesterification directly on this compound are not detailed in the provided search results, this reaction is a fundamental transformation for esters. It can be catalyzed by either acids or bases.

The methyl ester can be converted into an amide by reaction with an amine. This reaction often requires heating or the use of a catalyst. A more common route to amides from esters is a two-step process involving hydrolysis to the carboxylic acid, followed by coupling with an amine using a coupling agent, or conversion to an acid chloride which then reacts with the amine.

A direct conversion to a benzohydrazide (B10538) is achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303), typically with heating. nih.gov This benzohydrazide can then be used in further synthetic steps, for example, to form 1,3,4-oxadiazoles. nih.gov

Formation of Novel Derivatives and Analogues

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of hydroxybenzoic acids are a class of compounds explored for various biological activities. The synthesis of these derivatives from this compound would typically proceed via a two-step sequence.

First, the methyl ester is converted into the corresponding acid hydrazide. This is achieved by reacting this compound with hydrazine hydrate (N₂H₄·H₂O), often with ethanol as a solvent and under reflux conditions. This reaction is a nucleophilic acyl substitution at the ester carbonyl, where the methyl ester is displaced by the hydrazine nucleophile.

Second, the resulting 2-chloro-4-hydroxybenzohydrazide (B8033030) is condensed with an appropriate aldehyde or ketone. This reaction, typically catalyzed by a few drops of acid (e.g., acetic acid), forms the hydrazone linkage (-C=N-NH-C=O). dss.go.th The product precipitates from the reaction mixture and can be purified by recrystallization. dss.go.thnih.gov

The synthesis of hydrazones from a related starting material, 2,4-dihydroxybenzoic acid hydrazide, with various aromatic aldehydes has been reported with the following parameters: acs.org

Table 1: Synthesis parameters for hydrazone derivatives from 2,4-dihydroxybenzoic acid hydrazide and various aromatic aldehydes, analogous to potential syntheses from 2-chloro-4-hydroxybenzohydrazide. Data sourced from acs.org.

Benzoxazole (B165842) Derivatives and Related Compounds

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov The standard synthesis of a benzoxazole ring requires a 2-aminophenol (B121084) derivative, which undergoes condensation and subsequent cyclization with reagents like carboxylic acids, aldehydes, or isothiocyanates. nih.govnih.gov

While direct synthesis from this compound is not prominently documented, established synthetic routes for analogous compounds suggest a plausible multi-step pathway. This would typically involve the introduction of an amino group ortho to the existing hydroxyl group. A common strategy to achieve this is through electrophilic nitration followed by reduction.

Proposed Synthetic Pathway via Nitration:

Nitration: The first step would be the regioselective nitration of the benzene (B151609) ring. Given the directing effects of the existing substituents (ortho, para-directing -OH vs. meta-directing -Cl and -COOCH₃), the nitro group is expected to be introduced at the 3-position, which is ortho to the powerful activating hydroxyl group. This reaction can be achieved using nitric acid in a suitable solvent system. A similar transformation has been reported for other substituted benzoic acids, such as the nitration of 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org The product of this step would be Methyl 2-chloro-3-nitro-4-hydroxybenzoate .

Reduction: The subsequent step involves the reduction of the nitro group to an amine. This is a standard transformation commonly accomplished using reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (B78146) (Na₂S₂O₄). This would yield the key intermediate, Methyl 3-amino-2-chloro-4-hydroxybenzoate .

Cyclization: This 2-aminophenol derivative can then be cyclized to form the benzoxazole core. Various methods exist for this final step:

With Carboxylic Acids (Phillips Condensation): Heating the aminophenol with a carboxylic acid (or its derivative like an acid chloride or anhydride) at high temperatures or in the presence of a dehydrating agent like polyphosphoric acid (PPA) would yield a 2-substituted benzoxazole.

With Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent or a catalyst, can form the benzoxazole ring. nih.gov

With Isothiocyanates: Reaction with an isothiocyanate leads to a thiourea (B124793) intermediate, which undergoes cyclodesulfurization to form a 2-aminobenzoxazole (B146116) derivative. nih.gov

An alternative, though less common, approach could involve a direct amination of the C-Cl bond via a copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with an amine source. nih.govresearchgate.net However, this would require careful selection of reagents and conditions to favor amination at the 2-position over other potential side reactions involving the hydroxyl and ester groups.

Incorporation into Polycyclic Systems

The structure of this compound serves as a viable starting point for the construction of various polycyclic systems, such as benzophenones and xanthones, primarily through reactions that build additional rings onto the existing benzene core.

Synthesis of Benzophenone (B1666685) and Xanthone Derivatives:

A key strategy for building polycyclic frameworks is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk

Friedel-Crafts Acylation: The benzene ring of this compound is activated towards electrophilic substitution by the hydroxyl group, primarily at the ortho and para positions. Since the para position (C-6) is blocked, substitution is directed to the positions ortho to the hydroxyl group (C-3 and C-5). The C-5 position is sterically more accessible and electronically favored for acylation. Reacting this compound with a benzoyl chloride derivative under Friedel-Crafts conditions would likely yield a benzophenone structure, specifically a Methyl 2-chloro-5-(benzoyl)-4-hydroxybenzoate derivative. A similar process is used to prepare 4-chloro-4'-hydroxybenzophenone (B194592) from different starting materials. google.com

Intramolecular Cyclization to Xanthones: The resulting benzophenone derivative contains a hydroxyl group and a carbonyl group in a suitable orientation for intramolecular cyclization to form a xanthone, a tricyclic system. This ring-closing reaction can often be induced by heating in the presence of a base or an acid catalyst, proceeding via an intramolecular nucleophilic aromatic substitution or a dehydration mechanism. This would convert the benzophenone intermediate into a substituted xanthone-carboxylate .

Synthesis of Biaryl Derivatives:

The Ullmann reaction, which uses copper catalysis to couple aryl halides, presents another avenue for creating polycyclic structures. organic-chemistry.org This could theoretically be applied to synthesize a symmetrical biaryl compound by coupling two molecules of this compound at the 2-position, yielding a derivative of dichlorodihydroxydimethoxycarbonyl biphenyl.

Biological and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies

While Methyl 2-chloro-4-hydroxybenzoate is utilized in medicinal chemistry for structure-activity relationship (SAR) studies, specific data detailing the correlations between its structural modifications and biological responses are not extensively documented in peer-reviewed literature. Its utility lies in providing a core phenyl ring structure with chloro and hydroxy substituents, which can be systematically modified to probe the chemical space and understand the structural requirements for a particular biological activity in a larger series of compounds.

Correlations Between Structural Modifications and Biological Responses

No specific studies detailing the direct correlation between modifications of the chloro, hydroxy, or methyl ester groups of this compound and its own biological activity are publicly available. However, its use as a starting material in the synthesis of more complex molecules highlights its importance in establishing foundational structural features. For instance, it has been employed in the development of inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription, which are potential antifibrotic agents. nih.gov In these studies, the core structure provided by this compound is elaborated upon, and the subsequent SAR is determined for the final, more complex derivatives.

Mechanisms of Biological Action

Detailed investigations into the specific mechanisms of biological action for this compound are not found in the public domain. Its documented applications are as a precursor in the synthesis of compounds with defined mechanisms of action.

Enzyme Inhibition Studies

There is a lack of specific studies reporting the inhibitory activity of this compound against various enzymes.

No published research was found that specifically investigates the inhibitory effect of this compound on xanthine (B1682287) oxidase (XOD).

Receptor Binding and Modulation

Modulation of Adenosinergic, Alpha-2 Adrenergic, and Cholinergic Receptors by Derivatives

Research into the antinociceptive (pain-relieving) mechanisms of the derivative Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) has demonstrated its interaction with several key receptor systems. europeanreview.org The antinociceptive efficacy of MCBA was significantly counteracted by the administration of specific antagonists for adenosinergic, alpha-2 adrenergic, and cholinergic receptors. europeanreview.org Specifically, the use of caffeine (B1668208) (an adenosine (B11128) receptor antagonist), yohimbine (B192690) (an alpha-2 adrenergic receptor antagonist), and atropine (B194438) (a cholinergic receptor antagonist) reversed the pain-relieving effects of MCBA. europeanreview.org This suggests that the therapeutic action of this derivative is, at least in part, mediated through the modulation of these three distinct receptor pathways. europeanreview.org The modulation of acetylcholine (B1216132) release by alpha-2 adrenoceptors is a known physiological process, where these receptors can be located on nerve endings and regulate neurotransmitter secretion. nih.gov

Targeting ATP-Sensitive Potassium Channels by Derivatives

The same derivative, MCBA, has also been found to exert its effects by targeting ATP-sensitive potassium (K-ATP) channels. europeanreview.org These channels are crucial in cellular physiology as they link the metabolic state of a cell to its electrical excitability. nih.gov The investigation into MCBA's mechanism revealed that its antinociceptive effect was significantly inhibited by glibenclamide, a well-known inhibitor of ATP-sensitive potassium channels. europeanreview.org This finding strongly indicates that the opening of K-ATP channels is a critical step in the pathway through which this derivative produces its pain-relieving effects. europeanreview.org K-ATP channels are octameric complexes formed by pore-forming Kir6.x subunits and regulatory sulfonylurea receptor (SUR) subunits, and their activation typically leads to membrane hyperpolarization. nih.govnih.gov

Impact on Glutamatergic, TRPV1 Receptors, and PKC Signaling Pathways by Derivatives

The antinociceptive action of MCBA is further explained by its influence on the glutamatergic system, Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, and Protein Kinase C (PKC) signaling. europeanreview.org The study demonstrated that MCBA significantly inhibited nociceptive responses in pain models induced by glutamate (B1630785), capsaicin (B1668287) (a TRPV1 receptor agonist), and a PKC activator. europeanreview.org This suggests a comprehensive mechanism that interrupts pain signaling at multiple points. The activation of PKC is known to sensitize TRPV1 receptors, which in turn can enhance the release of glutamate at sensory synapses. nih.gov By modulating these interconnected pathways, derivatives like MCBA can effectively reduce the transmission of pain signals. europeanreview.orgnih.gov

Therapeutic Potential and Efficacy

The diverse biological interactions of these derivatives translate into significant therapeutic potential, particularly in the fields of analgesia and anticonvulsant therapy.

Antinociceptive Effects of Derivatives (e.g., Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate)

The benzoxazole (B165842) derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has been thoroughly evaluated for its antinociceptive potential. Oral administration of MCBA resulted in a significant and dose-dependent reduction of pain responses in various animal models, including the acetic acid-induced writhing test and the hot plate test. europeanreview.org Notably, in the formalin-induced paw-licking test, which models both acute and inflammatory pain, MCBA demonstrated a marked reduction in nociceptive behavior during both the early (neurogenic) and late (inflammatory) phases. europeanreview.org Importantly, these antinociceptive effects were observed at doses that did not cause sedation or significant impairment of locomotor activity, suggesting a specific analgesic action rather than general central nervous system depression. europeanreview.org

Table 1: Effect of MCBA on Formalin-Induced Nociception

| Phase of Formalin Test | Dose of MCBA (mg/kg) | Reduction in Nociceptive Response | Statistical Significance |

| Early Phase | 60 | Significant | p < 0.05 |

| Early Phase | 120 | Significant | p < 0.05 |

| Late Phase | 60 | Significant | p < 0.05 |

| Late Phase | 120 | Significant | p < 0.05 |

| Data derived from a study on the antinociceptive mechanisms of MCBA. europeanreview.org |

Anticonvulsant Activity of Derivatives

In the search for novel antiepileptic drugs, various heterocyclic derivatives, including those based on quinazolinone and isatin (B1672199) structures, have shown considerable promise. nih.govnih.govgsconlinepress.com These compounds are evaluated for their ability to protect against seizures in standard preclinical models, such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (PTZ) tests. nih.govcore.ac.uk

A series of novel N-substituted quinazolin-4(3H)-one derivatives demonstrated good anticonvulsant activity, with some compounds showing superior efficacy compared to reference drugs. nih.gov Structure-activity relationship (SAR) studies on quinazoline-2,4(1H,3H)-dione derivatives indicated that the presence of a halogen, such as a chloro group, on an attached phenyl ring is beneficial for anticonvulsant activity. core.ac.uk Similarly, newly synthesized isatin-based derivatives exhibited favorable protection in both MES and PTZ models with low neurotoxicity. nih.gov Specifically, methoxylated derivatives of this class showed significant anti-seizure activity in the MES model. nih.gov

Table 2: Anticonvulsant Profile of Selected Derivative Classes

| Derivative Class | Test Model | Activity Noted |

| N-substituted Quinazolin-4(3H)-ones | MES & PTZ | Good anticonvulsant activity, some superior to reference drugs. nih.gov |

| Isatin-based Derivatives | MES & PTZ | Favorable protection with low neurotoxicity. nih.gov |

| Quinazoline-2,4(1H,3H)-diones | MES & PTZ | Halogen substitution on phenyl ring enhances activity. core.ac.uk |

| This table summarizes general findings from multiple studies on anticonvulsant derivatives. |

Compound Reference Table

Antibacterial Activities of Derivatives

Derivatives of the core benzoic acid structure are a subject of significant interest in the search for new antimicrobial agents. Research has shown that modifying the basic structure, such as through the formation of Schiff bases, can lead to compounds with notable antibacterial properties.

Schiff base derivatives of benzoic acid have demonstrated a broad spectrum of biological activities. mediresonline.org The synthesis of these compounds, often through the condensation of a primary amine with a carbonyl group, has yielded derivatives with activity against various bacterial strains. mediresonline.orgresearchgate.net For instance, studies on Schiff bases derived from 2-chlorobenzoic acid indicated greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.gov Similarly, derivatives of 4-hydroxybenzoic acid have been shown to possess antimicrobial properties. mdpi.com

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Some Schiff base derivatives have shown MIC values as low as 62.5 µg/mL against strains like Escherichia coli and Staphylococcus aureus. mediresonline.orgresearchgate.net Another study found that certain (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives exhibited potent activity against Gram-positive bacteria, with MIC values reaching 3.91 mg/L. nih.gov

Table 1: Antibacterial Activity of Select Benzoic Acid Derivatives

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff Base (PC1) | Escherichia coli | 62.5 | mediresonline.orgresearchgate.net |

| Schiff Base (PC4) | Escherichia coli | 62.5 | mediresonline.orgresearchgate.net |

| Schiff Base (PC2) | Escherichia coli | 250 | mediresonline.orgresearchgate.net |

| Schiff Base (PC1) | Staphylococcus aureus | 62.5 | mediresonline.orgresearchgate.net |

| Schiff Base (PC2) | Staphylococcus aureus | 62.5 | mediresonline.orgresearchgate.net |

| 2-Chlorobenzoic Acid Derivative (Compound 6) | Escherichia coli | 2.27 (pMIC µM/ml) | nih.gov |

Hypouricemic Effects of Derivatives (e.g., 2,4-dihydroxybenzoic acid methyl ester)

Certain derivatives have been identified as promising agents for managing hyperuricemia, a condition characterized by elevated uric acid levels in the blood. A key target in treating hyperuricemia is the enzyme xanthine oxidase (XO), which is crucial for the metabolic pathway that produces uric acid. nih.govnih.gov

One notable derivative, 2,4-dihydroxybenzoic acid methyl ester (DAE), has demonstrated a significant hypouricemic effect in animal studies. nih.govresearchgate.net Research on hyperuricemic mice showed that DAE could decrease serum uric acid levels in a dose-dependent manner. nih.govresearchgate.net At doses of 20, 40, and 80 mg/kg, DAE reduced serum uric acid levels by 54-68%, an efficacy comparable to that of established drugs like allopurinol (B61711) (61%) and benzbromarone (B1666195) (57%). nih.gov

The mechanism behind this effect involves the inhibition of xanthine oxidase activity. nih.govresearchgate.net In vitro and in vivo studies confirmed that DAE inhibits XO. nih.gov Furthermore, DAE influences the regulation of uric acid transporters, promoting an uricosuric effect (increased uric acid excretion) by up-regulating the organic anion transporter 1 (OAT1) and down-regulating the uric acid transporter 1 (URAT1) and glucose transporter 9 (GLUT9). nih.gov

Table 2: Hypouricemic Effect of 2,4-dihydroxybenzoic acid methyl ester (DAE) in Hyperuricemic Mice

| Compound | Dose (mg/kg) | Reduction in Serum Uric Acid (%) | Mechanism of Action | Reference |

|---|---|---|---|---|

| DAE | 20 | ~54 | Inhibition of Xanthine Oxidase (XO), Down-regulation of URAT1 & GLUT9 | nih.gov |

| DAE | 40 | ~67 | ||

| DAE | 80 | ~68 | ||

| Allopurinol (Control) | Not Specified | 61 | XO Inhibition | nih.gov |

| Benzbromarone (Control) | Not Specified | 57 | Uricosuric | nih.gov |

Anticancer Potential of Derivatives

The search for novel anticancer agents has led to the investigation of various synthetic derivatives of core chemical structures, including those related to this compound. Halogenated derivatives, in particular, have shown promise. nih.govnih.gov

Research into halogenated benzofuran (B130515) derivatives has revealed significant cytotoxic activity against several human cancer cell lines. nih.govnih.gov For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate were evaluated for their anticancer potential. nih.govnih.gov The bromo-derivative, in particular, showed strong cytotoxicity against liver cancer (HepG2) and lung cancer (A549) cells, with IC₅₀ values of 3.8 µM and 3.5 µM, respectively. nih.gov These compounds appear to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov

Other simpler derivatives, such as hydroxybenzoate magnesium analogues, have also demonstrated cytotoxic effects. oatext.com At a concentration of 1mM, 3-hydroxybenzoate magnesium and 4-hydroxybenzoate (B8730719) magnesium were found to induce apoptosis in HT-1080 human fibrosarcoma cells by modulating the expression of key apoptosis-related proteins like Bax and Bcl-2. oatext.com

Table 3: Cytotoxicity (IC₅₀) of Select Derivatives Against Human Cancer Cell Lines

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 | nih.gov |

| HepG2 (Liver) | 11.0 | ||

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | nih.gov |

| A549 (Lung) | 3.5 | ||

| SW620 (Colon) | 10.8 | ||

| Ferrocenyl-Stilbene Analog (Compound 17) | SW480 (Colorectal) | 5.9 | mdpi.com |

Pharmacokinetic and Pharmacodynamic Considerations of Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Insights

The pharmacokinetic profile of benzoic acid and its simple esters has been well-documented. Following oral administration, these compounds are generally absorbed, with peak plasma concentrations typically reached within 1 to 2 hours. researchgate.net

The metabolism of benzoic acid is a key aspect of its pharmacokinetics. It is primarily metabolized in the liver through conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. nih.govdrugbank.com This metabolic pathway can become saturated at high doses, leading to non-linear pharmacokinetics where the elimination of benzoic acid does not increase proportionally with the dose. nih.gov

A study on a specific derivative, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats provided more detailed pharmacokinetic parameters. benthamdirect.com After oral administration, the compound was rapidly distributed and had an absolute bioavailability of 34.5%. benthamdirect.com The elimination half-life (T1/2β) was found to be 5.646 hours. benthamdirect.com Such studies are crucial for understanding how structural modifications to the benzoate (B1203000) molecule affect its ADME properties. benthamdirect.comresearchgate.net

Toxicity and Safety Profiles of Derivatives

The toxicity profile of benzoic acid and its common salts is generally characterized by low acute toxicity. oecd.org For benzoic acid, repeated-dose oral toxicity studies have established a No-Observed-Adverse-Effect Level (NOAEL) of 800 mg/kg/day in animal models. oecd.org At doses higher than this, effects on the liver and kidneys have been observed. oecd.org

Specific derivatives have also been evaluated for their safety. Notably, 2,4-dihydroxybenzoic acid methyl ester (DAE), despite its potent hypouricemic effects, showed no general toxicity on body weight or negative impacts on the liver, kidney, spleen, or thymus in mice, which presents a favorable safety profile compared to drugs like allopurinol. nih.govresearchgate.net

However, the toxicity can vary significantly with the complexity of the derivative. For example, emamectin (B195283) benzoate, a more complex derivative used as a pesticide, exhibits high acute toxicity to certain aquatic organisms. nih.govresearchgate.net In studies with the amphipod Eohaustorius estuarius, the 10-day median lethal concentration (LC50) was 0.185 mg/kg. nih.gov In the fish species Labeo rohita, the 96-hour LC50 was determined to be 91 μg/L, indicating that even short-term exposure at low doses can be toxic to non-target species. nih.gov

Table 4: Toxicity Data for Benzoic Acid and Select Derivatives

| Compound | Test Type | Species | Value | Reference |

|---|---|---|---|---|

| Benzoic Acid | Oral LD₅₀ | Rat | >2000 mg/kg bw | oecd.org |

| Sodium Benzoate | Oral LD₅₀ | Rat | >2000 mg/kg bw | oecd.org |

| Emamectin Benzoate | 10-day LC₅₀ (Sediment) | Eohaustorius estuarius (Amphipod) | 0.185 mg/kg | nih.gov |

| Emamectin Benzoate | 96-hour LC₅₀ (Water) | Labeo rohita (Fish) | 91 µg/L | nih.gov |

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the visualization and prediction of molecular behavior. These techniques are instrumental in understanding the three-dimensional nature of molecules and their dynamic properties.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In drug discovery, this is crucial for understanding how a ligand, such as Methyl 2-chloro-4-hydroxybenzoate, might interact with the active site of a protein or other biological macromolecule. The process involves predicting the binding mode and affinity, often expressed as a docking score. Such studies could reveal potential biological activities of the compound. As of now, specific docking studies for this compound against defined biological targets have not been published in peer-reviewed journals.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and properties of molecules. These calculations are fundamental to predicting reactivity and spectroscopic behavior.

Frontier Orbital Analysis (HOMO/LUMO)

Frontier orbital analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Specific HOMO-LUMO energy values and orbital distributions for this compound are not currently documented in research literature.

Charge Distribution and Electrostatic Potentials

Understanding the distribution of electronic charge within a molecule is key to predicting its interactions. Quantum chemical calculations can generate a map of the electrostatic potential (MEP), which illustrates the charge distribution from the perspective of an approaching positive charge. The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to intermolecular interactions and chemical reactivity. While this is a standard computational analysis, a specific MEP map for this compound is not available in published studies.

Prediction of Spectroscopic Properties

Quantum chemical methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, methods like the Gauge-Independent Atomic Orbital (GIAO) are used for NMR predictions. Although a study on a related pyridine (B92270) derivative has utilized such methods, specific predicted spectroscopic data for this compound is not found in the scientific literature.

Cheminformatics and Data Mining

Cheminformatics and data mining are pivotal computational tools in modern drug discovery and chemical biology. These methodologies allow for the systematic analysis of chemical compounds to predict their biological activities and to understand their properties through computational means. For this compound, such in silico analyses provide valuable insights into its potential biological relevance, even in the absence of extensive experimental data. By leveraging large chemical and biological datasets, it is possible to draw inferences about its bioactivity profile and guide further experimental validation.

Similarity Analysis with Known Bioactive Compounds

Similarity analysis is a cornerstone of cheminformatics, operating on the principle that structurally similar molecules are likely to exhibit similar biological activities. By comparing the chemical structure of this compound against databases of known bioactive compounds, potential biological targets and mechanisms of action can be hypothesized.

Publicly accessible chemical databases such as PubChem and ChEMBL house vast collections of compounds with documented biological activities. A similarity search for this compound (canonical SMILES: COC(=O)C1=C(C=C(C=C1)O)Cl) in these databases reveals its structural relationship to various known bioactive molecules. The Tanimoto coefficient is a widely used metric for quantifying structural similarity, with values closer to 1 indicating a higher degree of similarity.

Analysis of structurally similar compounds can provide clues to the potential bioactivities of this compound. For instance, many substituted benzoates and salicylates are known to possess anti-inflammatory, antimicrobial, and antifungal properties. The presence of the chloro and hydroxyl groups on the benzene (B151609) ring, along with the methyl ester, are key structural features that influence its similarity to other compounds and its potential biological effects.

A systematic search in the ChEMBL database, which contains curated bioactivity data, can identify compounds with high structural similarity to this compound and their associated biological targets. This allows for the construction of a preliminary bioactivity profile based on the activities of its nearest neighbors.

Table 1: Structurally Similar Bioactive Compounds to this compound and their Known Activities

| Compound Name | Structure | Similarity (Tanimoto) | Known Bioactivities |

| Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) | High | Antimicrobial, Antifungal, Preservative | |

| Methyl 2-hydroxybenzoate (Methyl salicylate) | High | Analgesic, Anti-inflammatory (COX inhibitor) | |

| 2-Chloro-4-hydroxybenzoic acid | High | Precursor for pharmaceuticals | |

| Methyl 2,4-dihydroxybenzoate | High | Antioxidant, Tyrosinase inhibitor | |

| 3-Chlorotyrosine | Moderate | Biomarker of inflammation and oxidative stress |

This table is generated based on structural similarity searches and is for illustrative purposes. The specific Tanimoto scores are dependent on the fingerprinting method used.

Predictive Modeling for Biological Activity

Predictive modeling uses computational algorithms to forecast the biological activity of a compound based on its physicochemical properties and structural features. These models are trained on large datasets of compounds with known activities and can predict various endpoints, from target binding to pharmacokinetic properties.

Various online platforms, such as SwissADME and PASS (Prediction of Activity Spectra for Substances) Online, offer a suite of predictive models. By inputting the structure of this compound, it is possible to generate predictions for its likely biological activities and drug-like properties.

For example, the SwissADME tool can predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as its potential to be a substrate or inhibitor of important cytochrome P450 enzymes. nih.gov Such predictions are crucial in the early stages of drug discovery to assess the compound's potential for development.

The PASS Online service predicts a broad spectrum of biological activities based on the structure of the compound. The output is a list of potential activities with a corresponding probability to be active (Pa) or inactive (Pi). This allows for the prioritization of the most probable biological effects for further experimental investigation.

Table 2: Predicted Bioactivities for this compound using In Silico Models

| Predicted Activity | Probability of Activity (Pa) | Predicted Inactivity (Pi) | Predictive Model/Tool |

| Anti-inflammatory | > 0.7 | < 0.1 | PASS Online |

| Antifungal | > 0.6 | < 0.2 | PASS Online |

| Antimicrobial | > 0.5 | < 0.3 | PASS Online |

| Cytochrome P450 2C9 Inhibitor | High | Low | SwissADME |

| Cytochrome P450 3A4 Inhibitor | Moderate | Moderate | SwissADME |

| Gastrointestinal Absorption | High | - | SwissADME |

| Blood-Brain Barrier Permeant | No | - | SwissADME |

The values in this table are hypothetical and for illustrative purposes, representing the type of data that can be generated from predictive modeling tools.

These computational predictions, while not a substitute for experimental validation, provide a valuable framework for understanding the potential biological landscape of this compound. They guide the design of targeted experiments to confirm or refute the predicted activities, thereby accelerating the process of discovering new bioactive molecules.

Advanced Analytical Characterization in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of Methyl 2-chloro-4-hydroxybenzoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, data from structurally similar compounds and predictive models provide a detailed picture of its expected NMR properties.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The substitution pattern on the benzene (B151609) ring—a chlorine atom and a hydroxyl group ortho and para to the ester, respectively—influences the chemical shifts and coupling patterns of the aromatic protons. Based on data from related benzoate (B1203000) derivatives, the aromatic protons are expected to appear as a set of multiplets or distinct doublets and a doublet of doublets in the downfield region of the spectrum. sigmaaldrich.comchemicalbook.com The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl ester protons will appear as a sharp singlet, typically upfield from the aromatic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Eight distinct signals are anticipated for the eight carbon atoms in this compound, confirming the asymmetry of the molecule. nih.gov The carbonyl carbon of the ester group is expected to have the largest chemical shift. nih.gov The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon bearing the hydroxyl group appearing at a lower field than the others due to its electron-donating nature, while the carbon bonded to the chlorine atom will also be shifted downfield.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~ 10-11 | Phenolic -OH, broad singlet |

| ¹H | ~ 7.7 | Aromatic H, doublet |

| ¹H | ~ 6.9 | Aromatic H, doublet |

| ¹H | ~ 6.8 | Aromatic H, doublet of doublets |

| ¹H | ~ 3.9 | -OCH₃, singlet |

| ¹³C | ~ 168 | C=O (ester) |

| ¹³C | ~ 160 | C-OH |

| ¹³C | ~ 135 | C-Cl |

| ¹³C | ~ 132 | Aromatic CH |

| ¹³C | ~ 118 | Aromatic C-COOCH₃ |

| ¹³C | ~ 116 | Aromatic CH |

| ¹³C | ~ 114 | Aromatic CH |

| ¹³C | ~ 52 | -OCH₃ |

Note: These are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and chloro-aromatic functionalities. docbrown.info

The presence of a hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibration of the ester group will give rise to a strong, sharp peak typically in the range of 1680-1740 cm⁻¹. nih.gov The carbon-chlorine (C-Cl) bond will exhibit a stretching vibration in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200-3600 | Broad, Strong |

| Ester C=O | C=O Stretch | 1680-1740 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Ester C-O | C-O Stretch | 1100-1300 | Medium |

| Aryl Halide | C-Cl Stretch | 600-800 | Medium to Strong |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and sample preparation.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₇ClO₃, with a monoisotopic mass of 186.0084 g/mol . chemspider.comuni.lu

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like this compound, which typically produces a protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻. uni.lu The mass spectrum will also show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Technique |

| [M]⁺ | 186.0084 | 188.0055 | MS |

| [M+H]⁺ | 187.0157 | 189.0128 | ESI-MS |

| [M+Na]⁺ | 209.0006 | 210.9977 | ESI-MS |

| [M-H]⁻ | 185.0011 | 186.9982 | ESI-MS |

Note: These values are predicted based on the elemental composition and common adducts observed in ESI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted benzene ring. For a related compound, methylparaben (methyl 4-hydroxybenzoate), the λmax is observed around 255 nm. researchgate.net The presence of the chlorine atom, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum. A study on a similar compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, reported a maximum wavelength of 242 nm. sielc.com

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to control the pH. Detection is commonly performed using a UV detector set at the λmax of the compound. For a related compound, (2-Chlorophenyl)methyl 4-hydroxybenzoate (B8730719), a mobile phase of acetonitrile, water, and phosphoric acid has been used. researchgate.net

Interactive Data Table: Exemplary HPLC Conditions for Analysis of Similar Benzoates

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |

| Detector | UV at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for identifying compounds, determining their purity, and following the progress of a reaction. For derivatives of benzoic acid, TLC is an effective analytical tool. The technique involves spotting the compound onto a stationary phase, typically a glass plate pre-coated with silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase (eluent). rsc.org

In the analysis of chlorobenzoic acid derivatives and related esters, silica gel is a common stationary phase. Visualization of the compound spots is often achieved under UV light, especially if the plates are impregnated with a fluorescent indicator (e.g., 254 nm). rsc.org The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. The choice of eluent is critical for achieving good separation. Typical solvent systems for related hydroxybenzoic acid esters include mixtures of non-polar and polar solvents, such as n-hexane/ethyl acetate (B1210297) or chloroform/ethanol (B145695). researchgate.net

For example, studies on similar compounds have utilized various mobile phases to achieve separation, with Rf values being characteristic for each compound under specific conditions. researchgate.net

Table 1: Representative TLC Systems for Benzoic Acid Derivatives This table illustrates common TLC conditions used for analyzing compounds structurally related to this compound, as specific data for the title compound is not detailed in the provided search results.

| Stationary Phase | Mobile Phase (Eluent) | Visualization |

| Silica Gel G | Various, including combinations of petroleum ether, benzene, and acetic acid | UV Light |

| Silica Gel with fluorescent indicator (254 nm) rsc.org | n-hexane/ethyl acetate (e.g., 8:1 to 16:1) rsc.org | UV Light (254 nm) rsc.org |

| HPTLC Silica Gel RP-18 F254s sigmaaldrich.com | Chloroform sigmaaldrich.com | UV Light (254 nm) sigmaaldrich.com |

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

While a specific single-crystal structure determination for this compound is not publicly available in the search results, the analysis of closely related compounds such as Methyl 4-hydroxybenzoate and Methyl 2-(4-hydroxybenzoyl)benzoate demonstrates the type of data obtained. nih.gov These studies reveal that such molecules often crystallize in monoclinic systems and are stabilized by intermolecular interactions like hydrogen bonds. nih.gov

Table 2: Illustrative SC-XRD Data for Related Compounds This table presents crystallographic data for compounds structurally similar to this compound to exemplify the results obtained from SC-XRD analysis.

| Parameter | Methyl 4-hydroxybenzoate nih.gov | Methyl 2-(4-hydroxybenzoyl)benzoate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | P21/n |

| a (Å) | 12.9874 (7) | 8.9017 (12) |

| b (Å) | 17.2522 (7) | 13.9940 (17) |

| c (Å) | 10.8435 (5) | 10.0473 (12) |

| β (°) ** | 119.225 (2) | 94.687 (12) |

| Volume (ų) ** | Not specified | 1247.4 (3) |

| Temperature (K) | 120 | 173 |

Powder X-Ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline material. Instead of a single crystal, a fine powder of the compound is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the compound's solid-state structure, characterized by a series of diffraction peaks at specific angles (2θ).